molecular formula C11H17BrClNO2 B6344057 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240568-83-5

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride

Cat. No.: B6344057
CAS No.: 1240568-83-5
M. Wt: 310.61 g/mol
InChI Key: LPBQOYOHANNGAG-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride is a chemical compound with potential therapeutic applications. It is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a propylamino group attached to a phenol ring.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride, also known as bromoxylenol blue, is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.

Mode of Action

The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This leads to the weakening of the bacterial cell wall and eventually results in the death of the bacteria.

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the biosynthesis of mycolic acids . The downstream effect of this inhibition is the disruption of the bacterial cell wall structure and function.

Result of Action

The primary result of the compound’s action is the disruption of the bacterial cell wall due to the inhibition of mycolic acid synthesis . This leads to the death of Mycobacterium tuberculosis, making the compound potentially useful in the treatment of tuberculosis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound. For instance, as a pH indicator dye, the compound’s color changes depending on the acidity or alkalinity of the solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride typically involves multiple steps One common synthetic route starts with the bromination of 6-methoxyphenol to introduce the bromine atom at the 2-positionThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-methoxy-4-[(propylamino)methyl]phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 2-bromo-6-formyl-4-[(propylamino)methyl]phenol or 2-bromo-6-carboxy-4-[(propylamino)methyl]phenol. Reduction of the bromine atom can yield 6-methoxy-4-[(propylamino)methyl]phenol .

Scientific Research Applications

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Comparison with Similar Compounds

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride can be compared with other similar compounds, such as:

    2-Bromo-6-methoxyphenol: Lacks the propylamino group, resulting in different biological activities.

    6-Methoxy-4-[(propylamino)methyl]phenol: Lacks the bromine atom, leading to different chemical reactivity and biological properties.

    2-Bromo-4-[(propylamino)methyl]phenol: Lacks the methoxy group, affecting its chemical and biological behavior.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Properties

IUPAC Name

2-bromo-6-methoxy-4-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2.ClH/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2;/h5-6,13-14H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBQOYOHANNGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)Br)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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